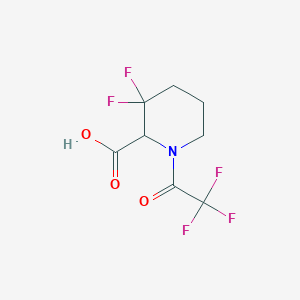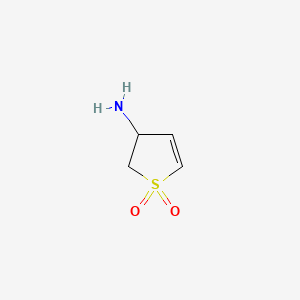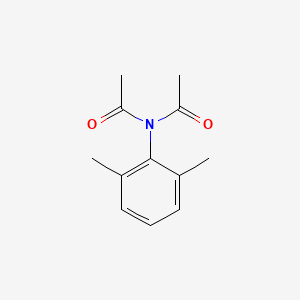
2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves multiple steps, typically starting with the formation of core structures followed by functional group modifications. While specific details on the synthesis of "2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide" are not directly available, research on similar compounds provides insights. For instance, Sunder and Maleraju (2013) describe the synthesis of closely related N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, highlighting the complexity and multi-step nature of synthesizing such molecules (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of multiple aromatic rings, which may contribute to their potential biological activity. The structural elucidation is typically achieved through spectroscopic methods such as NMR, IR, and Mass Spectrometry. Studies similar to the synthesis of acetamide derivatives reveal the importance of confirming chemical structures using these techniques to ensure the correct compound is synthesized (MahyavanshiJyotindra et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of "2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide" and its derivatives often involves interactions at the acetamide moiety or the aromatic systems. These compounds can participate in various chemical reactions, forming the basis for further chemical modifications to enhance their pharmacological profile. The research by Ugwu and Okoro (2014) on related acetamide derivatives showcases the potential chemical versatility and reactivity of such compounds, including their use in the synthesis of molecules with enhanced biological activities (Ugwu & Okoro, 2014).
科学的研究の応用
Thrombin Inhibition
Compounds with fluorophenyl and acetamide structures have been investigated for their potent inhibitory activity against thrombin, showcasing their potential application in anticoagulant therapy and cardiovascular disease treatment (L. Lee et al., 2007).
Chemosensors for Metal Ions
Research on acetamide derivatives reveals their application as chemosensors, particularly for detecting and monitoring Zn2+ concentrations in biological systems and environmental samples. These chemosensors exhibit remarkable fluorescence enhancement upon metal ion binding, indicating their utility in bioimaging and environmental monitoring (G. Park et al., 2015).
Anticancer Activity
Fluorosubstituted compounds, including those with acetamide groups, have been explored for their anticancer properties. For instance, novel fluoro-substituted benzo[b]pyran compounds show significant anticancer activity against lung, breast, and CNS cancer cell lines, suggesting potential applications in cancer therapy (A. G. Hammam et al., 2005).
Src Kinase Inhibition and Anticancer Activities
N-Benzyl substituted acetamide derivatives, specifically targeting the Src kinase, exhibit potent anticancer activities. These compounds underline the critical role of acetamide derivatives in designing selective kinase inhibitors for cancer treatment (Asal Fallah-Tafti et al., 2011).
特性
IUPAC Name |
2-(4-fluorophenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS/c19-16-3-1-13(2-4-16)10-18(22)21-11-14-5-7-20-17(9-14)15-6-8-23-12-15/h1-9,12H,10-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHLRLVXPUPGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione](/img/structure/B2484475.png)
![(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B2484476.png)
![3-[(4-methoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2484477.png)
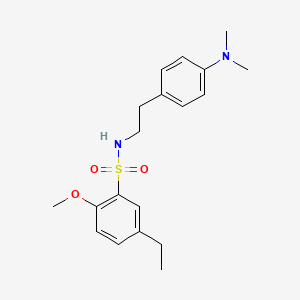
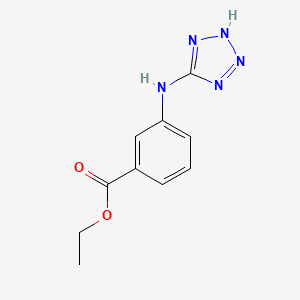

![7-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2484484.png)
![5-Benzyl-5-azaspiro[3.5]nonan-8-ol](/img/structure/B2484485.png)
